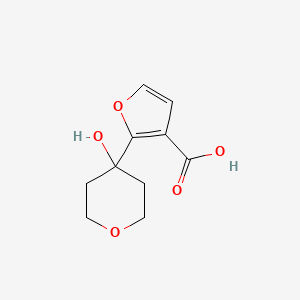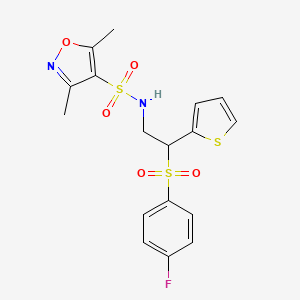![molecular formula C12H17N3O3S B2825229 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide CAS No. 2034590-46-8](/img/structure/B2825229.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide” is a compound that contains a thiadiazole scaffold . Thiadiazoles are a sub-family of azole compounds and are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . These scaffolds are a common and essential feature of a variety of natural products and medicinal agents .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been a core area of research . The 5-membered oxadiazole and thiadiazole scaffolds are the most privileged and well-known heterocycles . They are chemical and heat resistant, unlike other isomers, and they can be used as bio-isosteric replacements in drug design .
Molecular Structure Analysis
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . Four possible structures exist depending on the relative positions of the heteroatoms .
Chemical Reactions Analysis
1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride .
Physical And Chemical Properties Analysis
Thiadiazoles are chemical and heat resistant, unlike other isomers, and they can be used as bio-isosteric replacements in drug design . They are aromatic due to their two double bonds and the sulfur lone pair .
Scientific Research Applications
Synthesis and Biological Activity
Research has explored the synthesis and biological activity of compounds related to N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide, particularly focusing on their potential as antiulcer agents. For instance, imidazo[1,2-a]pyridines substituted at the 3-position, which share a structural similarity with the compound , have been synthesized and evaluated for their antisecretory and cytoprotective properties as potential antiulcer agents. Although these compounds did not exhibit significant antisecretory activity, some demonstrated good cytoprotective properties in models of ethanol and hydrochloric acid-induced gastric ulcers (Starrett et al., 1989).
Anticancer Evaluation
Compounds containing thiadiazole moieties, which are structurally related to the compound of interest, have been designed and synthesized, showing moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The anticancer efficacy of these compounds has been compared to that of etoposide, a reference drug, with some derivatives showing higher activities (Ravinaik et al., 2021). Additionally, Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized under microwave irradiation and evaluated for their in vitro anticancer activity, with certain compounds exhibiting promising results comparable to the standard drug Adriamycin (Tiwari et al., 2017).
Antimicrobial Activity
New triazole and thiadiazole derivatives have been synthesized and investigated for their antimicrobial properties against various bacteria and fungi. Some derivatives, particularly those carrying a 1,3,4-thiadiazole ring, showed higher antimicrobial activity against specific bacteria and fungi compared to other synthesized compounds (Önkol et al., 2008).
Antiparasitic Agents
Research has also been conducted on the synthesis and evaluation of the anti-Echinococcus and anti-Hymenolepis activity of compounds structurally related to this compound. These studies have identified compounds that are effective against the larval stage of Echinococcus multilocularis infection and have shown potential for treating Hymenolepis nana-infected mice at doses lower than those of the reference drug phenasal (niclosamide) (Mikhailitsyn et al., 1994).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It is known that btz-based compounds can act as electron acceptors . In a similar vein, this compound might interact with its targets by accepting electrons, leading to changes in the target’s function or structure.
Biochemical Pathways
Btz-based compounds have been used in photocatalytic applications , suggesting that this compound might also influence pathways related to light absorption and energy transfer.
Future Directions
Thiadiazole derivatives have become an important field of research due to their broad-spectrum activities . Future research could focus on the structural modifications of different oxadiazole and thiadiazole derivatives, more specifically, the anti-tubercular and anticancer pharmacological activities .
properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-3-12(16)13-8-9-15-11-7-5-4-6-10(11)14(2)19(15,17)18/h4-7H,3,8-9H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNNDXIXFHRVKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCN1C2=CC=CC=C2N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


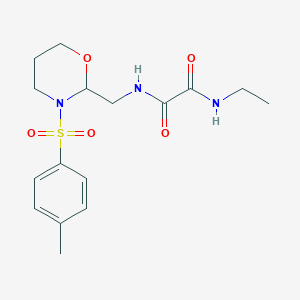

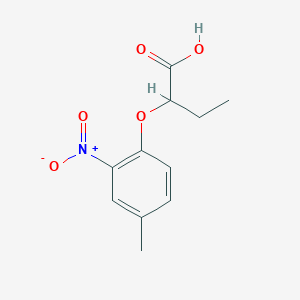
![5-Fluoro-2-[1-(3-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2825150.png)
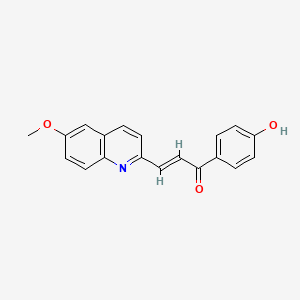

![2-furyl-N-methyl-N-({1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl}methyl)car boxamide](/img/structure/B2825156.png)
![1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-2-carboxylic acid](/img/structure/B2825161.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 3-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2825162.png)
![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2825163.png)
